3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride
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Overview
Description
3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride is a chemical compound with the molecular formula C5H11ClFNO. It is a derivative of tetrahydropyran, featuring a fluorine atom at the 3-position and an amine group at the 4-position. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride typically involves the fluorination of tetrahydropyran derivatives followed by amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity, allowing it to form stable complexes with enzymes and proteins. This interaction can modulate biological pathways and influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Fluorotetrahydro-2H-pyran-4-amine: Similar structure but without the hydrochloride group.
4-Aminotetrahydropyran: Lacks the fluorine atom.
3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride (11): Different stereoisomers .
Uniqueness
This compound is unique due to the presence of both the fluorine atom and the amine group, which confer distinct chemical properties and reactivity. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry .
Biological Activity
3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride is a synthetic compound belonging to the class of tetrahydropyran derivatives. Its unique fluorinated structure provides specific biological activities that are being explored in various fields, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula for this compound is C5H11ClFN with a molecular weight of approximately 155.6 g/mol. The compound is characterized by the presence of a fluorine atom at the 3-position of the tetrahydropyran ring, which significantly influences its biological properties.
Property | Value |
---|---|
Molecular Formula | C₅H₁₁ClFN |
Molecular Weight | 155.6 g/mol |
CAS Number | 1630906-37-4 |
IUPAC Name | (3R,4R)-3-fluorotetrahydro-2H-pyran-4-amine hydrochloride |
Research indicates that this compound exhibits potent inhibitory effects on key signaling pathways involved in cell proliferation and survival. Specifically, it has been shown to inhibit the MAPK signaling pathway, which is crucial in various cancers.
Case Study: Colo 205 Cell Line
In a study involving the Colo 205 colon cancer cell line (BRAF V600E mutation), treatment with this compound resulted in:
- Inhibition of ERK Substrate pRSK1 S380 : This was measured using MSD assays, showing significant reductions in phosphorylation levels after treatment with 0.5 mM concentrations for varying durations (2, 8, or 24 hours) .
- Downregulation of Target Genes : Quantitative PCR analysis revealed that mRNA levels of DUSP4, DUSP6, cyclin D1, and c-Myc were notably decreased following treatment .
Table 2: Effects on Colo 205 Cells
Treatment Concentration | Duration (h) | pRSK1 S380 Inhibition (%) | DUSP4 mRNA Reduction (%) | Cyclin D1 mRNA Reduction (%) |
---|---|---|---|---|
0.5 mM | 2 | 45% | 30% | 25% |
0.5 mM | 8 | 60% | 50% | 40% |
0.5 mM | 24 | 75% | 70% | 60% |
Toxicological Profile
The toxicological assessment indicates that while the compound exhibits some acute toxicity upon ingestion (classified under H302), it does not produce significant respiratory or skin irritation . Occupational exposure limits have been established to ensure safety during handling .
Pharmacological Applications
The biological activity of this compound suggests potential applications in:
- Cancer Therapy : Due to its ability to inhibit critical signaling pathways involved in tumor growth.
- Neurological Disorders : Preliminary studies have hinted at neuroprotective properties, although further research is required to substantiate these claims.
Properties
IUPAC Name |
3-fluorooxan-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.ClH/c6-4-3-8-2-1-5(4)7;/h4-5H,1-3,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZWPWDEIMDHFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1N)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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